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Introduction
2'-Deoxyadenosine-5'-triphosphate (dATP) is a crucial molecule in molecular biology, serving

as one of the four fundamental building blocks for DNA synthesis.[1] Its trisodium salt form is a

stable, aqueous solution commonly utilized in a variety of laboratory applications. This guide

provides a comprehensive overview of dATP trisodium, including its chemical and physical

properties, its biological role, and its applications in key experimental protocols.

Core Properties of dATP Trisodium
The trisodium salt of dATP is the most common commercially available form, prized for its

stability and solubility in aqueous solutions.

Chemical and Physical Data
A summary of the key quantitative data for 2'-Deoxyadenosine-5'-triphosphate trisodium is

presented in Table 1. This information is critical for accurate experimental design and solution

preparation.
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Property Value References

Molecular Formula C₁₀H₁₃N₅Na₃O₁₂P₃ [2]

Molecular Weight 557.1 g/mol [3]

Purity
Typically >95% - 99.5%

(HPLC)
[4]

Appearance
White amorphous powder or

colorless aqueous solution
[5]

Solubility Soluble in water [2]

λmax 259 nm [2]

Storage Conditions -20°C for long-term storage [6]

Biological Significance and Mechanism of Action
dATP is a purine nucleoside triphosphate essential for DNA replication and repair.[1] In these

processes, DNA polymerase catalyzes the incorporation of dATP into a growing DNA strand,

opposite a thymine residue on the template strand. The energy for the formation of the

phosphodiester bond is derived from the cleavage of the two terminal phosphate groups of

dATP.

Role in DNA Synthesis
The fundamental role of dATP in DNA synthesis is illustrated in the following workflow.
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Figure 1: Simplified workflow of dATP incorporation during DNA synthesis.

Pathological Relevance: Adenosine Deaminase (ADA)
Deficiency
In the context of disease, the metabolism of dATP is of significant interest. In Adenosine

Deaminase (ADA) deficiency, a genetic disorder, the enzyme responsible for the breakdown of

deoxyadenosine is non-functional. This leads to an accumulation of deoxyadenosine, which is

then phosphorylated to dATP.[5] The resulting high intracellular concentrations of dATP are

toxic, particularly to lymphocytes, as dATP acts as an allosteric inhibitor of ribonucleotide

reductase.[7] This enzyme is critical for the synthesis of all deoxyribonucleotides (dNTPs), and

its inhibition depletes the cell of the necessary building blocks for DNA replication, leading to

cell death and severe combined immunodeficiency (SCID).[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b8002965?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC5916829/
https://m.youtube.com/watch?v=B9ug9rJoyCU
https://pmc.ncbi.nlm.nih.gov/articles/PMC5916829/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8002965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Normal Metabolism ADA Deficiency

Deoxyadenosine

Adenosine Deaminase (ADA)

Deoxyinosine

Deoxyadenosine
(Accumulates)

Phosphorylation

dATP
(Accumulates)

Ribonucleotide Reductase

inhibits

dNTP Synthesis
(for DNA replication)

catalyzes

Lymphocyte
Cell Death

depletion leads to

Click to download full resolution via product page

Figure 2: Pathological pathway in Adenosine Deaminase (ADA) deficiency.

Experimental Protocols
dATP trisodium is a standard reagent in numerous molecular biology techniques. Below are

detailed methodologies for two of its most common applications.

Polymerase Chain Reaction (PCR)
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PCR is a technique used to amplify a specific segment of DNA. dATP, along with dCTP, dGTP,

and dTTP, serves as the building blocks for the newly synthesized DNA strands.[4]

Materials:

DNA template

Forward and reverse primers

Taq DNA polymerase

10x PCR buffer (containing MgCl₂)

dNTP mix (containing dATP, dCTP, dGTP, dTTP)

Nuclease-free water

Protocol:

Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a

typical 50 µL reaction, the components are listed in Table 2.[8][9]

Component
Stock
Concentration

Final
Concentration

Volume for 50 µL
reaction

Nuclease-free water - - to 50 µL

10x PCR Buffer 10x 1x 5 µL

dNTP mix 10 mM each 200 µM each 1 µL

Forward Primer 10 µM 0.2 µM 1 µL

Reverse Primer 10 µM 0.2 µM 1 µL

DNA Template variable 1-100 ng 1-5 µL

Taq DNA Polymerase 5 U/µL 1.25 U 0.25 µL
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Thermal Cycling: Place the PCR tubes in a thermal cycler and run the following program

(cycling conditions may need optimization based on primers and template):

Initial Denaturation: 95°C for 2-5 minutes

30-40 Cycles:

Denaturation: 95°C for 30 seconds

Annealing: 55-65°C for 30 seconds

Extension: 72°C for 1 minute per kb of amplicon length

Final Extension: 72°C for 5-10 minutes

Hold: 4°C

Analysis: Analyze the PCR product by agarose gel electrophoresis.
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Figure 3: General workflow for a Polymerase Chain Reaction (PCR) experiment.
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Sanger Sequencing
Sanger sequencing, or the chain-termination method, is used to determine the nucleotide

sequence of a DNA molecule. It relies on the incorporation of dideoxynucleotides (ddNTPs),

which lack the 3'-hydroxyl group necessary for chain elongation.

Materials:

Purified PCR product or plasmid DNA

Sequencing primer

DNA polymerase (optimized for sequencing)

dNTP mix (dATP, dCTP, dGTP, dTTP)

Fluorescently labeled ddNTPs (ddATP, ddCTP, ddGTP, ddTTP)

Sequencing buffer

Protocol:

Cycle Sequencing Reaction: In a single tube, combine the DNA template, sequencing primer,

DNA polymerase, dNTPs, and a small amount of all four fluorescently labeled ddNTPs.[4]

Thermal Cycling: The reaction undergoes thermal cycling, similar to PCR, but with only one

primer. This results in a linear amplification of DNA fragments of varying lengths, each

terminated by a fluorescently labeled ddNTP.

Purification: The reaction products are purified to remove unincorporated primers, dNTPs,

and ddNTPs.

Capillary Electrophoresis: The purified fragments are separated by size using capillary

electrophoresis.

Data Analysis: A laser excites the fluorescent dyes at the end of each fragment, and a

detector reads the color. The sequence is then computationally assembled based on the

color and order of the fragments.[10]
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Conclusion
2'-Deoxyadenosine-5'-triphosphate trisodium is an indispensable reagent in modern

molecular biology. A thorough understanding of its properties, biological functions, and

applications is crucial for researchers and scientists in the field of drug development and

genetic research. The protocols and data presented in this guide offer a solid foundation for the

effective utilization of this vital compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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